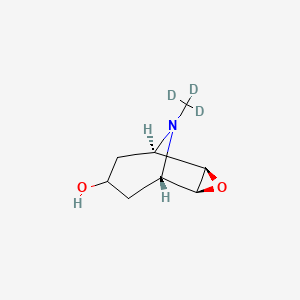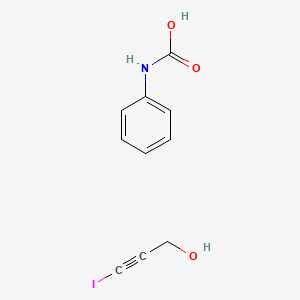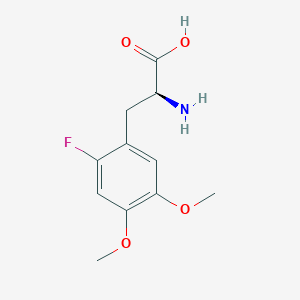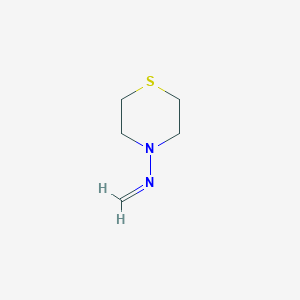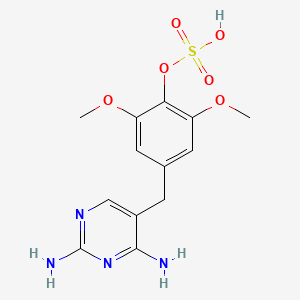
4-Demethyltrimethoprim Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Demethyltrimethoprim Sulfate is a potent inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This compound exhibits significant antimicrobial activity, particularly against Escherichia coli . It is structurally related to trimethoprim, a well-known antibiotic used to treat various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyltrimethoprim Sulfate typically involves the demethylation of trimethoprim. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale demethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The compound is then converted to its sulfate form through a reaction with sulfuric acid, followed by crystallization and purification .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Demethyltrimethoprim Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Demethyltrimethoprim Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of dihydrofolate reductase and its effects on folate metabolism.
Biology: Investigated for its antimicrobial properties and its potential to combat antibiotic-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for bacterial infections, particularly those caused by Escherichia coli.
Mécanisme D'action
4-Demethyltrimethoprim Sulfate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition leads to a depletion of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria. As a result, bacterial DNA synthesis is halted, leading to cell death .
Comparaison Avec Des Composés Similaires
Trimethoprim: A widely used antibiotic that also inhibits dihydrofolate reductase but has a methyl group at the 4-position.
Pyrimethamine: Another dihydrofolate reductase inhibitor used primarily in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase and is used in cancer treatment
Uniqueness: 4-Demethyltrimethoprim Sulfate is unique due to its enhanced binding affinity to dihydrofolate reductase compared to trimethoprim. This increased affinity results in more potent antimicrobial activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H16N4O6S |
|---|---|
Poids moléculaire |
356.36 g/mol |
Nom IUPAC |
[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(22-2)11(9)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |
Clé InChI |
JBZGIFAFBPVISH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


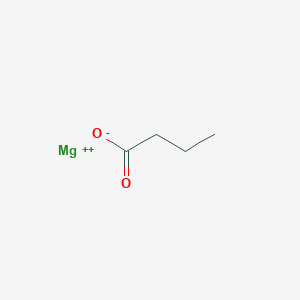
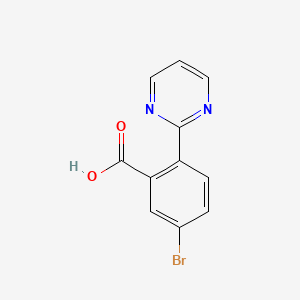
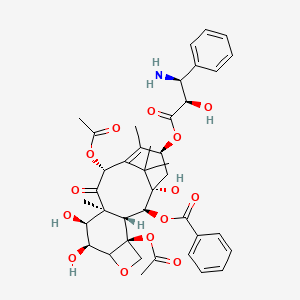
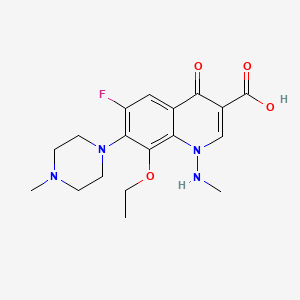
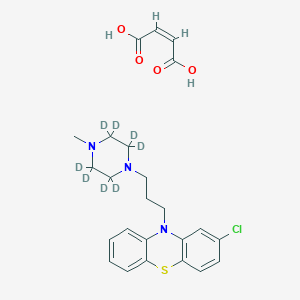
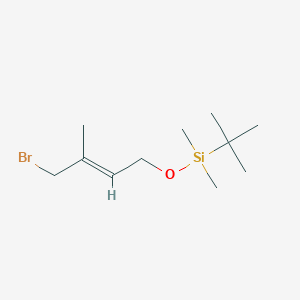
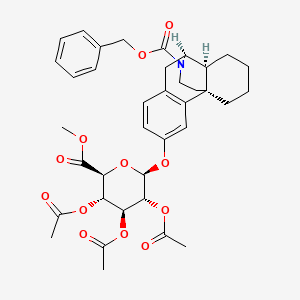
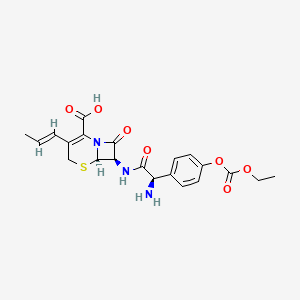
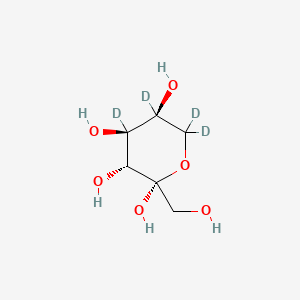
butanedioic acid](/img/structure/B13849820.png)
